3-Fluoroquinoline-5-carboxylic acid
Overview
Description
3-Fluoroquinoline-5-carboxylic acid, also known as 3-FQA, is a fluorinated derivative of quinoline . It has a molecular weight of 191.16 .
Synthesis Analysis
The synthesis of fluoroquinolones involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 3-Fluoroquinoline-5-carboxylic acid is represented by the linear formula C10H6FNO2 .Chemical Reactions Analysis
Fluorinated quinolines, such as 3-Fluoroquinoline-5-carboxylic acid, are known to undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
3-Fluoroquinoline-5-carboxylic acid is a solid at room temperature. It is stored in a sealed, dry environment .Scientific Research Applications
Metalation and Functionalization Sequences
3-Fluoroquinoline-5-carboxylic acid has been studied for its versatility in chemical transformations. The compound is valuable in the synthesis of various quinoline derivatives through metalation and functionalization sequences. For instance, mono- and disubstituted 2-bromo-3-fluoroquinolines can be transformed into 3-fluoroquinoline-2-carboxylic acids or 2-bromo-3-fluoroquinoline-4-carboxylic acids by halogen/metal permutation or deprotonation and carboxylation, respectively. These processes yield excellent results and provide a method for introducing diverse functional groups into the quinoline structure (Ondi, Volle, & Schlosser, 2005).
Fluoroquinolones and Antibacterial Activity
The fluoroquinolones, a class derived from quinolone-3-carboxylates, have garnered significant attention for their broad and potent antibacterial activity. These compounds, including variations like 6-fluoro-7piperazino-4-quinolones, exhibit remarkable efficacy against gram-negative bacilli and cocci. The antibacterial activity is primarily attributed to the inhibition of DNA gyrase, an essential bacterial enzyme. Early pharmacokinetic evaluations and therapeutic potential assessments of fluoroquinolones have indicated promising results, leading to extensive research and clinical trials (Wolfson & Hooper, 1985).
Mechanism of Action
Target of Action
3-Fluoroquinoline-5-carboxylic acid, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
3-Fluoroquinoline-5-carboxylic acid interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoroquinoline-5-carboxylic acid is bacterial DNA synthesis . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to bacterial cell death .
Pharmacokinetics
They achieve high serum concentrations and have enhanced penetration ability through cell membranes . These properties contribute to their high bioavailability and broad-spectrum antibacterial activity .
Result of Action
The primary result of 3-Fluoroquinoline-5-carboxylic acid’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis by inhibiting key enzymes, DNA gyrase and topoisomerase IV .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoroquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHPFWYDCWXBSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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